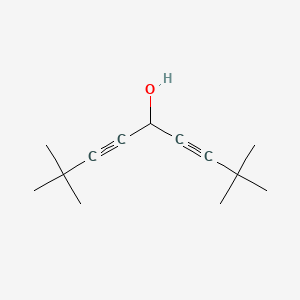

2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,8,8-tetramethylnona-3,6-diyn-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-12(2,3)9-7-11(14)8-10-13(4,5)6/h11,14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZASKNUKKURJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC(C#CC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463325 | |

| Record name | 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50428-39-2 | |

| Record name | 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,8,8 Tetramethyl 3,6 Nonadiyn 5 Ol and Its Congeners

Retrosynthetic Analysis of the 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For this compound, the primary disconnections are made at the carbon-carbon bonds of the diyne unit and the carbon-oxygen bond of the central alcohol.

A logical retrosynthetic approach involves disconnecting the molecule at the central C-O bond, which simplifies the target to a ketone and an organometallic nucleophile. organic-chemistry.org However, a more common and versatile strategy for this class of molecules involves disconnecting the C(sp)-C(sp) bonds of the diyne. This leads to two smaller, more readily available alkyne fragments. Specifically, the symmetrical nature of this compound suggests a disconnection that breaks the molecule into two equivalents of a t-butyl-containing alkyne precursor and a central one-carbon unit that will become the alcohol.

A key consideration in the retrosynthesis of such sterically hindered molecules is the potential for side reactions and the need for highly selective bond-forming reactions. nih.gov The bulky t-butyl groups can impede the approach of reagents, necessitating the use of specific catalytic systems to achieve high yields.

Development of Novel Synthetic Routes to Sterically Hindered Diynols

The synthesis of sterically hindered diynols like this compound hinges on the effective formation of both carbon-carbon and carbon-oxygen bonds.

Carbon-Carbon Bond Forming Reactions for Alkyne Linkages

The construction of the 1,3-diyne core is a critical step. Several coupling reactions are available for this purpose, each with its own advantages and limitations, particularly when dealing with sterically demanding substrates.

The Glaser coupling, one of the earliest methods for the synthesis of symmetrical diynes, involves the oxidative coupling of terminal alkynes in the presence of a copper(I) salt and an oxidant, typically oxygen. nih.govrsc.org The reaction proceeds through the formation of a copper(I) acetylide, which then undergoes oxidation to a copper(II) species, followed by reductive elimination to form the diyne. researchgate.net

A variation of this is the Hay coupling, which utilizes a copper(I) catalyst with a bidentate nitrogenous ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) under an atmosphere of air. rsc.org This catalytic version often provides better yields and is more versatile. rsc.org For sterically hindered alkynes, the choice of solvent and reaction conditions is crucial to overcome the steric hindrance and achieve efficient coupling. rsc.org While effective for symmetrical diynes, a significant drawback of Glaser-type couplings is their general inability to produce unsymmetrical diynes selectively, often resulting in a mixture of homo-coupled and cross-coupled products. nih.gov

| Reaction | Catalyst/Reagents | Key Features | Limitations for Sterically Hindered Substrates |

| Glaser Coupling | Cu(I) salt, O₂ | Synthesis of symmetrical diynes | Can be inefficient due to steric hindrance, potential for side reactions. researchgate.net |

| Hay Coupling | Cu(I) salt, TMEDA, O₂ | Catalytic, often higher yields than Glaser. rsc.org | Steric bulk can still impede the reaction, requiring optimized conditions. |

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

While typically used for coupling alkynes to sp²-hybridized carbons, variations of the Sonogashira reaction can be adapted for the synthesis of diynes. For instance, a carbonylative Sonogashira coupling has been developed using tert-butyl isocyanide as a carbon monoxide surrogate, which could be a potential route to precursors of diynols. organic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org However, for the synthesis of symmetrical diynes from smaller alkyne units, other methods are often more direct.

| Catalyst System | Reactants | Key Advantages | Considerations |

| Pd(PPh₃)₄ / CuI | Terminal Alkyne, Vinyl/Aryl Halide | Mild reaction conditions, high functional group tolerance. wikipedia.org | Typically used for aryl/vinyl-alkyne coupling, not direct diyne synthesis. |

| Pd(OAc)₂ / DPEPhos | Aryl Bromide, Terminal Alkyne, t-BuNC | Avoids the use of toxic CO gas for carbonylative coupling. organic-chemistry.org | Indirect route to diynol precursors. |

The Cadiot-Chodkiewicz coupling is a fundamental method for the synthesis of unsymmetrical 1,3-diynes. alfa-chemistry.comwikipedia.org This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgrsc.org This method is particularly valuable for creating asymmetric diynes, which is a limitation of the Glaser coupling. nih.gov

The reaction mechanism is believed to involve the formation of a copper(I) acetylide from the terminal alkyne, followed by oxidative addition to the haloalkyne and subsequent reductive elimination to yield the diyne. alfa-chemistry.com The choice of base and solvent can significantly impact the reaction's efficiency. chempedia.info For sterically hindered substrates, careful optimization of these parameters is necessary to achieve good yields. nih.gov Recent advancements have included the use of in situ generated bromoalkynes, which circumvents the handling of volatile and potentially hazardous starting materials. nih.gov

| Reactants | Catalyst/Base | Key Features | Challenges |

| Terminal Alkyne, 1-Haloalkyne | Cu(I) salt, Amine base | Excellent for unsymmetrical diynes. alfa-chemistry.comwikipedia.org | Potential for homo-coupling side reactions, sensitivity to substrate sterics. nih.gov |

Carbon-Oxygen Bond Formation for Alcohol Functionality

The formation of the central secondary alcohol in this compound can be achieved through the reduction of a corresponding diketone or through the addition of an organometallic reagent to an aldehyde.

One common strategy involves the synthesis of a diynone precursor, which is then reduced to the desired alcohol. The diynone can be prepared by coupling an appropriate acid chloride with a terminal alkyne. Subsequent reduction of the ketone functionality, for example with sodium borohydride (B1222165), would yield the secondary alcohol. This approach offers good control over the introduction of the hydroxyl group.

Alternatively, a one-pot approach could involve the reaction of an organometallic derivative of a terminal alkyne with an aldehyde. For symmetrical diynols, this might involve the reaction of two equivalents of a lithium or Grignard reagent of a terminal alkyne with a suitable electrophile like diethyl carbonate or a similar one-carbon electrophile that can be subsequently reduced.

Recent developments in C-O bond formation include nickel-catalyzed intramolecular reactions and various methods for the oxidation of C-H bonds to introduce hydroxyl groups, although these are less directly applicable to the specific structure of this compound. nih.govencyclopedia.pub

Alkynylation of Carbonyl Compounds

A fundamental and widely utilized method for the construction of propargylic alcohols is the alkynylation of carbonyl compounds. wikipedia.org This reaction involves the nucleophilic addition of a metal acetylide to an aldehyde or ketone. wikipedia.org For the synthesis of a symmetrical diynol like this compound, a common strategy involves the reaction of a suitable ketone with two equivalents of a terminal alkyne, or more efficiently, the reaction of a carbonyl-containing precursor with an appropriate alkynyl nucleophile.

A plausible and direct route to this compound is the reaction of ethyl formate (B1220265) with two equivalents of a lithium acetylide derived from 3,3-dimethyl-1-butyne. The in-situ generated lithium acetylide attacks the carbonyl carbon of the ester. A second equivalent of the acetylide then adds to the intermediate ketone, which after an aqueous workup, yields the tertiary alcohol.

Alternatively, the Favorskii reaction, which involves the reaction of a terminal alkyne with a carbonyl group under basic conditions, provides another pathway. wikipedia.org In this approach, a metal acetylide is formed in situ from the alkyne and a strong base, which then adds to the ketone. wikipedia.org The use of lithium acetylides, often prepared by the deprotonation of a terminal alkyne with an organolithium reagent like n-butyllithium, is a common practice for the alkynylation of ketones. wikipedia.orgrsc.org The low reactivity of ketones compared to aldehydes often necessitates the use of these highly reactive nucleophiles. rsc.org

For the synthesis of unsymmetrical congeners, a stepwise approach is required, where a ketone is first alkynylated with one type of acetylide, followed by manipulation of the resulting propargylic alcohol and a second alkynylation step.

| Carbonyl Precursor | Alkynylating Agent | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ethyl Formate | Lithium 3,3-dimethyl-1-butyn-1-ide | n-BuLi, THF, -78 °C to rt | Symmetrical Tertiary Diynol | wikipedia.org |

| Acetone | Lithium Acetylide | Chiral lithium binaphtholate catalyst | Chiral Tertiary Propargylic Alcohol | rsc.orgrsc.org |

| Cyclopentanone | Lithium ethyl propiolate | n-BuLi, -78 °C, then Acetic Acid | Tertiary Propargylic Alcohol | wikipedia.org |

| Various Ketones | Terminal Alkynes | Benzyltrimethylammonium (B79724) hydroxide (B78521), DMSO | Propargylic Alcohols | acs.orgacs.orgnih.gov |

Reduction Strategies for Diynone Precursors

An alternative synthetic pathway to diynols involves the reduction of a corresponding diynone precursor. This strategy is particularly useful when the diynone is more readily accessible than the components required for a direct alkynylation approach. The synthesis of the diynone can often be achieved through coupling reactions of appropriate alkynyl species.

Once the diynone, in this case, 2,2,8,8-tetramethyl-3,6-nonadiyn-5-one, is synthesized, the central ketone functionality can be reduced to the secondary alcohol. A variety of reducing agents can be employed for this transformation. For simple reductions, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used. Studies on the reduction of β-diketones have shown that LiAlH₄ can yield the expected 1,3-diols, although side reactions leading to elimination products are possible, especially with keto-enol tautomers. stackexchange.com

For more controlled or stereoselective reductions, more sophisticated reagents are employed. For instance, the reduction of 1,3-diketones to syn-1,3-diols has been achieved with high diastereoselectivity using a borane-pyridine complex in the presence of titanium tetrachloride (TiCl₄). acs.org While 2,2,8,8-tetramethyl-3,6-nonadiyn-5-one is not a 1,3-diketone, the principles of using chelation control to influence the stereochemical outcome of the reduction can be applied to the synthesis of specific stereoisomers of related diynols. The choice of reducing agent and reaction conditions is critical to achieving high yields and avoiding over-reduction or side reactions.

Optimization of Reaction Conditions and Yields in Diynol Synthesis

The efficiency and yield of diynol synthesis are highly dependent on the optimization of various reaction parameters. Key factors that are typically fine-tuned include the choice of solvent, reaction temperature, nature of the catalyst or base, and the stoichiometry of the reactants.

In alkynylation reactions, the solvent plays a crucial role. Anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are standard for reactions involving organolithium or Grignard reagents to prevent quenching of the reactive organometallic species. nii.ac.jp The temperature is also a critical parameter; these reactions are often initiated at low temperatures (e.g., -78 °C) to control the reactivity and minimize side reactions, before being allowed to warm to room temperature. wikipedia.org

The choice of base or catalyst is another area for optimization. While stoichiometric amounts of strong bases like n-butyllithium are common, catalytic systems are increasingly being developed. acs.org For example, the catalytic alkynylation of ketones has been demonstrated using nonmetallic bases like benzyltrimethylammonium hydroxide in dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.gov

The optimization process often involves a systematic variation of these parameters to find the conditions that provide the best balance of reaction rate, yield, and purity of the desired diynol. For instance, in the synthesis of tertiary alcohols via Grignard reactions, careful control of conditions is necessary to suppress side reactions such as enolization and reduction. nii.ac.jp

| Entry | Solvent | Temperature (°C) | Base (equiv.) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Diethyl Ether | -78 to 25 | n-BuLi (2.2) | 12 | 65 |

| 2 | THF | -78 to 25 | n-BuLi (2.2) | 12 | 78 |

| 3 | THF | -50 to 25 | n-BuLi (2.2) | 12 | 72 |

| 4 | THF | -78 to 25 | n-BuLi (2.5) | 12 | 81 |

| 5 | THF | -78 to 25 | n-BuLi (2.2) | 24 | 80 |

Chemo- and Regioselective Considerations in Diynol Synthesis

Chemoselectivity and regioselectivity are critical considerations in the synthesis of more complex or unsymmetrical diynols. rsc.orgmdpi.com Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the preference for reaction at one position over another.

In the synthesis of the symmetrical this compound from ethyl formate and two equivalents of lithium 3,3-dimethyl-1-butyn-1-ide, regioselectivity is not a primary concern due to the symmetry of the reacting partners. However, if one were to synthesize an unsymmetrical congener, for example, by reacting a pre-formed propargyl ketone with a different alkynyl nucleophile, both chemo- and regioselectivity would be paramount.

For instance, consider the synthesis of a diynol with different substituents on either side of the alcohol. This would necessitate a stepwise approach. One could start with a ketone and perform a selective alkynylation. The resulting tertiary alcohol could then be oxidized to a ketone, followed by a second, different alkynylation. In such a sequence, the chemoselective reduction of one of two different carbonyl groups or the regioselective addition to an unsymmetrical diketone would be a key challenge. nih.gov The development of catalytic systems that can distinguish between similar functional groups or positions within a molecule is an active area of research and is essential for the efficient synthesis of complex, unsymmetrical diynols. mdpi.com

Green Chemistry Principles and Sustainable Approaches in Diynol Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry, including the synthesis of diynols. researchgate.net These principles aim to reduce or eliminate the use and generation of hazardous substances. wikipedia.org

A key area of focus is the replacement of hazardous solvents with more environmentally benign alternatives. ijsr.net While many organometallic reactions require anhydrous organic solvents, research is ongoing into the use of greener solvents like water, ionic liquids, or supercritical carbon dioxide for certain transformations. ijsr.netrsc.orgresearchgate.net For example, some alkynylation reactions have been successfully carried out in greener media. acs.org

Another green chemistry principle is the use of catalytic reagents in place of stoichiometric ones. Catalytic alkynylations, for instance, reduce waste by regenerating the active species. acs.org The use of non-metallic, organocatalytic systems is also a promising green approach. acs.orgnih.gov

Chemical Reactivity and Transformation Studies of 2,2,8,8 Tetramethyl 3,6 Nonadiyn 5 Ol

Reactivity Profiles of the Alkynol Functional Group

The central functional group in 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol is a secondary alcohol positioned at the 5-carbon. The reactivity of this hydroxyl group is largely dictated by the significant steric hindrance imposed by the adjacent tert-butyl-substituted alkyne units. This steric congestion can be expected to moderate its reactivity in comparison to less hindered secondary alcohols.

Propargylic alcohols, which contain a hydroxyl group adjacent to a carbon-carbon triple bond, are a well-studied class of compounds. Their synthesis often involves the straightforward 1,2-nucleophilic addition of an acetylide to a ketone or aldehyde. nih.gov The alcohol group in these molecules can undergo typical reactions such as oxidation and dehydration, while the alkyne can participate in various addition reactions. nih.gov

Transformations Involving the Alkyne Moieties

The two internal alkyne groups in this compound are the primary sites for a range of potential chemical transformations. However, the steric bulk of the neighboring tert-butyl groups is a critical factor that can inhibit or alter the course of these reactions compared to unhindered alkynes.

Detailed studies on the cycloaddition reactions specifically involving this compound are not extensively reported in the scientific literature. However, the general reactivity of alkynes in such transformations provides a basis for predicting their potential behavior.

"Click" Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click" chemistry, typically involving terminal alkynes. Given that this compound possesses internal alkynes, its participation in traditional CuAAC reactions may be limited. However, strain-promoted azide-alkyne cycloaddition (SPAAC) can occur with cyclic, strained alkynes without the need for a copper catalyst. researchgate.net The steric hindrance in this compound might influence its ability to undergo such reactions.

Diels-Alder Reactions: In a typical Diels-Alder reaction, an alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The significant steric shielding of the alkyne moieties in this compound would likely decrease its reactivity as a dienophile.

Specific studies on the hydration or hydroamination of this compound have not been found in the reviewed literature. In general, the hydration of alkynes can be catalyzed by mercury salts or other transition metals to yield ketones or aldehydes. The regioselectivity of such reactions with unsymmetrical alkynes is a key consideration. For a symmetrical molecule like this alkynol, hydration of one alkyne would lead to a ketone.

The polymerization of diynes can lead to the formation of conjugated polymers with interesting material properties. For instance, some diyne-linked conjugated microporous polymers have been synthesized via palladium-catalyzed alkyne-alkyne coupling reactions. rsc.org However, no specific polymerization or oligomerization studies involving this compound have been documented. The steric hindrance from the tert-butyl groups might be expected to impede polymerization processes. Self-metathesis of sterically-hindered diynes has been explored, where bulky end groups can influence the selectivity towards the formation of triynes over other products. researchgate.net

The functionalization of alkynes using organoboron reagents, catalyzed by transition metals, is a powerful method for creating stereochemically defined multi-substituted alkenes. acs.org Rhodium-catalyzed hydroarylation of tertiary propargylic alcohols with boronic acids has been reported to proceed with high selectivity. acs.org Additionally, iron-catalyzed dihydrosilylation of terminal alkynes is a known transformation. nih.gov The applicability of these methods to the sterically hindered internal alkynes of this compound would need to be experimentally determined.

Reactions at the Hydroxyl Group

The secondary hydroxyl group of this compound is a site for reactions such as esterification and etherification. The significant steric hindrance around this group is expected to reduce its nucleophilicity and make these transformations challenging.

Esterification: The formation of esters from sterically hindered alcohols often requires specific reagents and conditions. For example, the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a method suitable for acid-sensitive substrates. researchgate.net The synthesis of 3,6-di-tert-butyl-9H-carbazole derivatives has been achieved via Steglich esterification, demonstrating its utility with bulky molecules. researchgate.net

Etherification: The synthesis of ethers from propargylic alcohols can be achieved through various catalytic methods. Lewis acid-catalyzed propargylic etherification has been demonstrated using scandium and lanthanum catalysts. nih.gov Additionally, gold-catalyzed microwave protocols can activate alcohols for the formation of unsymmetrical ethers. organic-chemistry.org The success of these methods with the highly hindered this compound would depend on overcoming the steric barriers.

Below is a table summarizing potential reactions based on the functional groups present in this compound. It is important to note that these are generalized reactions for the respective functional groups, and their applicability to this specific, sterically hindered molecule has not been experimentally verified in the available literature.

| Functional Group | Reaction Type | Potential Reagents/Conditions | Expected Product Class |

| Secondary Alcohol | Oxidation | PCC, Swern Oxidation, DMP | Ketone |

| Secondary Alcohol | Esterification | Carboxylic Acid, Acid Chloride, or Acid Anhydride with catalyst (e.g., DMAP) | Ester |

| Secondary Alcohol | Etherification | Alkyl Halide with base, Lewis/Brønsted Acid Catalysis | Ether |

| Alkyne | Hydrogenation | H₂, Pd/C or PtO₂ | Alkane |

| Alkyne | Partial Hydrogenation | H₂, Lindlar's Catalyst | cis-Alkene |

| Alkyne | Dissolving Metal Reduction | Na, NH₃ (l) | trans-Alkene |

| Alkyne | Halogenation | X₂ (X = Cl, Br, I) | Tetrahaloalkane |

| Alkyne | Hydrohalogenation | HX (X = Cl, Br, I) | Dihaloalkane |

| Alkyne | Hydration | H₂SO₄, H₂O, HgSO₄ | Ketone |

Esterification and Etherification Reactions

The central hydroxyl group of this compound serves as a key site for functionalization through esterification and etherification reactions. These transformations allow for the introduction of a wide array of organic moieties, thereby modifying the molecule's physical and chemical properties.

Esterification: The formation of esters from this compound can be achieved through reaction with carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of an acid or base catalyst. The steric hindrance around the hydroxyl group may necessitate more forcing reaction conditions or the use of highly reactive acylating agents to achieve satisfactory yields.

Etherification: The synthesis of ethers from this diynol can be accomplished via several methods, including the Williamson ether synthesis. This involves the deprotonation of the alcohol to form the corresponding alkoxide, followed by reaction with an alkyl halide. The choice of base and solvent is critical to overcoming the steric hindrance and promoting the desired substitution reaction over potential elimination side reactions.

Due to the limited availability of specific experimental data in the public domain for this exact compound, the following table provides a generalized overview of typical conditions for these transformations based on the reactivity of sterically hindered secondary alcohols.

| Reaction Type | Reagent | Catalyst/Conditions | Expected Product |

| Esterification | Acetic Anhydride | Pyridine (B92270), DMAP (cat.), room temperature | 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-yl acetate |

| Benzoyl Chloride | Triethylamine, Dichloromethane, 0 °C to rt | 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-yl benzoate | |

| Etherification | Methyl Iodide | Sodium Hydride, THF, 0 °C to rt | 5-Methoxy-2,2,8,8-tetramethyl-3,6-nonadiyne |

| Benzyl Bromide | Potassium Hydride, 18-crown-6 (B118740) (cat.), Toluene, rt | 5-(Benzyloxy)-2,2,8,8-tetramethyl-3,6-nonadiyne | |

| This table presents plausible reaction conditions based on general organic chemistry principles for sterically hindered alcohols and is for illustrative purposes. |

Oxidation and Reduction Pathways

The presence of both a secondary alcohol and two alkyne functionalities allows for a rich chemistry of oxidation and reduction.

Oxidation: The secondary alcohol in this compound can be oxidized to the corresponding ketone, 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often dictated by the desired selectivity and reaction conditions. Milder reagents are generally preferred to avoid potential side reactions involving the alkyne groups.

Reduction: The carbon-carbon triple bonds are susceptible to reduction. Catalytic hydrogenation can lead to the corresponding dialkene or, under more forcing conditions, the fully saturated dialkane. The stereochemistry of the resulting double bonds (cis or trans) can be controlled by the choice of catalyst and reaction conditions (e.g., Lindlar's catalyst for syn-hydrogenation to the cis-alkene). The secondary alcohol is generally stable under these conditions.

| Reaction Type | Reagent/Catalyst | Product |

| Oxidation | Pyridinium chlorochromate (PCC), Dichloromethane | 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-one |

| Reduction | H₂, Lindlar's Catalyst | (Z,Z)-2,2,8,8-Tetramethylnona-3,6-dien-5-ol |

| H₂, Pd/C | 2,2,8,8-Tetramethylnonan-5-ol | |

| This table illustrates potential oxidation and reduction products of this compound. |

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization of this compound is a crucial strategy for both analytical characterization and for preparing it for further synthetic transformations.

For analytical purposes, such as gas chromatography (GC), the hydroxyl group is often converted to a less polar and more volatile derivative. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or chlorotrimethylsilane (B32843) (TMSCl) in the presence of a base, is a common method to produce the corresponding trimethylsilyl (B98337) ether.

In a synthetic context, derivatization can be used to introduce reactive handles or protecting groups. For example, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. The terminal alkynes can undergo various coupling reactions, such as the Sonogashira or Cadiot-Chodkiewicz couplings, to build more complex carbon skeletons. The compound has been noted as a reactant in the Cadiot-Chodkiewicz coupling, highlighting its utility in the synthesis of unsymmetrical diynes.

Multi-Component Reactions Incorporating the this compound Core

While specific examples of multi-component reactions (MCRs) directly employing this compound are not extensively documented in readily available literature, the presence of both nucleophilic (hydroxyl) and electrophilic (alkyne) functionalities suggests its potential as a building block in such reactions. Acetylenic alcohols are known to participate in various MCRs, often after activation of the alkyne or hydroxyl group. For instance, the Nicholas reaction, which involves the stabilization of a propargyl cation by a cobalt complex, could be a viable pathway for incorporating the diynol core into complex structures in a multicomponent fashion.

Spectroscopic and Structural Elucidation of 2,2,8,8 Tetramethyl 3,6 Nonadiyn 5 Ol and Its Adducts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Detailed ¹H and ¹³C NMR assignments, as well as data from 2D NMR experiments like COSY, HSQC, HMBC, and NOESY, are not available in the public domain for 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Specific infrared and Raman spectra with peak assignments for this compound are not documented in available scientific literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

While the mass spectrum for the related ketone is available nih.gov, the specific mass spectrum and detailed fragmentation analysis for this compound are not.

X-ray Crystallography for Solid-State Molecular Architecture

There is no evidence of a crystal structure for this compound having been determined or published.

Chiroptical Spectroscopy for Chirality Assessment (if applicable to derivatives)

As the parent molecule is achiral, this section would depend on the synthesis of chiral derivatives, for which no information could be found.

Theoretical and Computational Investigations of 2,2,8,8 Tetramethyl 3,6 Nonadiyn 5 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. unacademy.com For 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G**, can predict its optimized geometry, thermodynamic properties, and vibrational frequencies. jocpr.com

Table 1: Calculated Geometric Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C≡C | ~1.21 Å |

| C-C≡ | ~1.46 Å | |

| C-O (alcohol) | ~1.43 Å | |

| O-H | ~0.96 Å | |

| Bond Angle | C-CH-C | ~110.5° |

| ≡C-C-C≡ | ~109.8° | |

| C-O-H | ~108.9° |

Note: This data is illustrative and represents typical values expected from DFT calculations.

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the electron density on the molecule's surface. For this compound, the MEP would show a region of negative potential (red/yellow) around the oxygen atom of the hydroxyl group, indicating its nucleophilic character and hydrogen bond accepting capability. The electron-rich triple bonds would also exhibit negative potential, while the hydrogen of the hydroxyl group would show a positive potential (blue), highlighting its electrophilic character and ability to act as a hydrogen bond donor.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. unacademy.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed frontier orbitals. Their energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. psu.edu

For this compound, the HOMO is expected to be localized on the π-systems of the two alkyne groups and the lone pairs of the oxygen atom. These are the regions from which an electron is most easily removed. The LUMO would likely be associated with the antibonding σ* orbitals of the C-O bond and the antibonding π* orbitals of the triple bonds, representing the regions most susceptible to nucleophilic attack. oregonstate.edu The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides insight into the molecule's reactivity; a smaller gap suggests higher reactivity. mdpi.com

Table 2: Frontier Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) | Description |

| HOMO | -8.50 | Localized on C≡C π-bonds and Oxygen lone pairs |

| LUMO | +1.20 | Localized on C-O σ* and C≡C π* orbitals |

| HOMO-LUMO Gap | 9.70 | Indicates high kinetic stability |

Note: This data is illustrative and represents typical values expected from DFT calculations.

The presence of single bonds in the carbon backbone of this compound allows for rotational freedom, leading to various possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them. bohrium.com

By systematically rotating the dihedral angles, particularly around the C-C bonds adjacent to the central alcohol, a potential energy surface can be generated. This landscape would reveal the global minimum energy conformation, corresponding to the most stable structure, as well as other local minima (other stable conformers) and the transition states that connect them. It is anticipated that the most stable conformer would minimize the steric repulsion between the bulky tert-butyl groups and allow for potential intramolecular hydrogen bonding between the hydroxyl group and one of the alkyne π-systems.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an invaluable tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, chemists can identify transition states, intermediates, and reaction products, providing a step-by-step understanding of the mechanism. escholarship.org

For this compound, several reactions could be explored computationally:

Electrophilic Addition to the Alkyne Groups: The reaction of the carbon-carbon triple bonds with electrophiles (e.g., H+, Br₂) can be investigated. Computational models can predict the regioselectivity of the addition (i.e., which carbon of the alkyne the electrophile adds to) by analyzing the stability of the resulting carbocation intermediates.

Cycloisomerization: Diynol systems can undergo cycloisomerization reactions, often catalyzed by transition metals, to form cyclic dienones or other complex structures. nih.gov Computational studies can help elucidate the complex multi-step mechanism involving the metal catalyst, including ligand exchange, oxidative addition, and reductive elimination steps, by calculating the energy of all intermediates and transition states. bohrium.comresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into bulk properties and dynamic processes. psu.edu For this compound, which possesses both hydrophobic (two tert-butyl groups) and hydrophilic (a central hydroxyl group) features, MD simulations are particularly useful for studying its behavior in solution. aip.orgcomp-physics-lincoln.orgaip.org

In an aqueous environment, these amphiphilic molecules would be expected to exhibit interesting aggregation behavior. MD simulations can model the self-assembly of these molecules, potentially into micelles or other aggregates, to minimize the unfavorable interactions between the hydrophobic alkyl parts and water. aip.org The simulations can track the formation of these structures over time and characterize their size, shape, and stability. acs.org

Furthermore, MD simulations can provide detailed information about intermolecular interactions. Key interactions would include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks between the diynol molecules and with solvent molecules like water. kcl.ac.uk

Hydrophobic Interactions: The large tert-butyl groups will tend to associate with each other to minimize contact with polar solvents.

π-π Stacking: The alkyne groups may participate in weak π-π stacking interactions.

By analyzing radial distribution functions and interaction energies from the simulation, the strength and nature of these interactions can be quantified. kcl.ac.uk This is particularly relevant for understanding the properties of acetylenic diols as surfactants, where interactions at interfaces are crucial. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on Diynol Analogs (if relevant to a specific research application)

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. jocpr.comnumberanalytics.com If a particular application for diynols, such as their use as corrosion inhibitors or biocides, were being investigated, QSAR could be a powerful tool for designing more effective analogs. fcad.com

A QSAR study involves the following steps:

Data Set: A series of diynol analogs with varying substituents would be synthesized, and their activity (e.g., corrosion inhibition efficiency) would be measured experimentally.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates a subset of the calculated descriptors to the measured activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

The resulting QSAR model can then be used to predict the activity of new, unsynthesized diynol analogs, thereby prioritizing the synthesis of the most promising candidates and accelerating the discovery process. neovarsity.orgcreative-biostructure.com

Table 3: Hypothetical QSAR Data for Diynol Analogs as Corrosion Inhibitors

| Compound | Substituent (R) | LogP (Descriptor 1) | HOMO Energy (Descriptor 2) | Measured Inhibition Efficiency (%) |

| Analog 1 | -H | 3.5 | -8.50 eV | 75 |

| Analog 2 | -CH₃ | 4.0 | -8.45 eV | 82 |

| Analog 3 | -Cl | 3.8 | -8.70 eV | 88 |

| Analog 4 | -OCH₃ | 3.3 | -8.35 eV | 78 |

Note: This data is hypothetical and for illustrative purposes of a QSAR study.

Advanced Applications and Functional Materials Derived from 2,2,8,8 Tetramethyl 3,6 Nonadiyn 5 Ol

Role in Polymer Chemistry and Cross-Linked Networks

The presence of two terminal alkyne groups in 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol makes it an ideal monomer for the synthesis of various polymers. The steric hindrance provided by the tert-butyl groups can impart unique properties to the resulting polymeric structures, such as increased solubility and stability.

Precursors for Poly(diynes) and Poly(enynes)

This compound can serve as a monomer for the synthesis of poly(diynes) through oxidative coupling reactions, such as the Hay or Glaser coupling. researchgate.net These reactions create a conjugated polymer chain consisting of repeating diyne units. The bulky tert-butyl groups in the polymer derived from this specific monomer would likely prevent strong intermolecular π-π stacking, leading to polymers with good solubility in organic solvents.

Furthermore, the alkyne functionalities can be selectively hydrogenated to yield poly(enynes) or fully saturated polymers, allowing for the tuning of the polymer's electronic and physical properties. The general structure of a poly(diyne) derived from a diterminal alkyne is shown below:

In the case of this compound, "R" would represent the central -C(OH)(C(CH₃)₃)-CH₂-C(OH)(C(CH₃)₃)- moiety.

| Polymer Type | Synthetic Route | Potential Properties Influenced by this compound |

| Poly(diynes) | Oxidative Coupling (e.g., Hay, Glaser) | Enhanced solubility, thermal stability, processability |

| Poly(enynes) | Partial Hydrogenation of Poly(diynes) | Tunable electronic properties, altered chain conformation |

| Saturated Polymers | Full Hydrogenation of Poly(diynes) | Increased flexibility, loss of conjugation |

Applications in Supramolecular Chemistry and Self-Assembly

The hydroxyl group in this compound introduces the potential for hydrogen bonding, a key interaction in supramolecular chemistry. This, combined with the rigid diyne rod, allows for the formation of ordered self-assembled structures. While direct studies on this specific molecule's self-assembly are not prevalent, analogous systems, such as gold(I)-alkynyl complexes, have been shown to form supramolecular hydrogels through a combination of aurophilic interactions, π-π stacking, and hydrogen bonding. researchgate.net The steric bulk of the tert-butyl groups would likely influence the packing arrangement in such assemblies, potentially leading to porous networks or materials with interesting host-guest properties.

Conjugated Systems and Optoelectronic Properties

The conjugated diyne system within polymers derived from this compound is the basis for their potential optoelectronic applications. Conjugated polymers are known for their ability to conduct electricity and interact with light.

Incorporation into Light-Emitting Materials

Polymers and coordination complexes containing conjugated systems can exhibit photoluminescence. While specific data for polymers of this compound is not available, related research on luminescent coordination polymers with organic radical ligands has shown that extended π-systems can lead to materials that emit light. nih.gov The incorporation of the rigid and sterically protected diyne unit from this compound into a larger conjugated system could lead to materials with tunable emission properties. The tert-butyl groups could help prevent aggregation-caused quenching of fluorescence, a common issue in solid-state light-emitting materials. rsc.org

Applications in Organic Semiconductors and Conductors

The introduction of bulky tert-butyl groups into organic semiconductors has been shown to be an effective strategy for improving material properties. mdpi.com These groups can enhance solubility, which is crucial for solution-processable devices, and influence the molecular packing in the solid state, which in turn affects charge transport. For instance, tert-butyl substituted tetrathiafulvalene (B1198394) (TTF) derivatives have demonstrated improved stability and high charge carrier mobility in organic field-effect transistors (OFETs). mdpi.com Similarly, polymers based on mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (BTBT) have shown excellent semiconductor performance. acs.org While not a direct derivative, the principle of using sterically demanding groups like tert-butyl to control intermolecular interactions and improve performance in organic semiconductors is a well-established concept that would apply to materials derived from this compound. mdpi.comacs.org

| Research Area | Key Findings from Related Studies | Potential Application for this compound Derivatives |

| Organic Light-Emitting Diodes (OLEDs) | Tert-butyl groups can reduce aggregation-caused quenching and improve solubility for solution processing. rsc.org | As a monomer for soluble, processable light-emitting polymers with potentially high solid-state quantum yields. |

| Organic Field-Effect Transistors (OFETs) | Bulky substituents can control molecular packing and improve charge mobility and device stability. mdpi.comacs.org | To create soluble organic semiconductors with tailored packing motifs for high-performance transistors. |

| Air-Stable Organic Semiconductors | Indigo-based polymers have shown excellent air stability for p-channel transistors. rsc.org | The stable, sterically protected backbone could contribute to the overall stability of a semiconductor material. |

Catalysis and Ligand Design

The steric bulk and electronic properties of this compound make it and its derivatives interesting candidates for use as ligands in catalysis. The design of ligands with specific steric and electronic profiles is crucial for controlling the activity and selectivity of metal catalysts.

The use of sterically hindered ligands is a common strategy to promote challenging catalytic transformations. For example, the development of bulky biarylphosphine ligands has been instrumental in the palladium-catalyzed arylation of very hindered primary amines. mit.edunih.gov Similarly, N-heterocyclic carbene (NHC) ligands with reduced steric bulk have been shown to be highly active in ruthenium-catalyzed olefin metathesis for the formation of hindered products. semanticscholar.org

While not a phosphine (B1218219) or an NHC, the rigid and sterically demanding framework of this compound could be incorporated into ligand structures. The alkyne units can coordinate to metal centers, and the tert-butyl groups would create a sterically defined pocket around the metal, potentially influencing the selectivity of catalytic reactions. For instance, in the asymmetric transfer hydrogenation of ketones, the steric and electronic properties of the substrate and the catalyst are key to achieving high enantioselectivity. acs.orgacs.org A ligand based on this compound could provide a unique steric environment to influence such transformations.

Utilization of the Diynol Scaffold in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The tailored synthesis of MOFs allows for the systematic control of pore size, surface area, and functionality, making them suitable for applications in gas storage, separation, and catalysis.

While specific research detailing the integration of this compound into MOF structures is not extensively documented in publicly available literature, its molecular architecture presents several features that make it a promising candidate as a ligand or a modifying agent in MOF synthesis. The two alkyne functionalities can act as coordination sites for metal centers, potentially forming linear or angular linkages. The central hydroxyl group offers an additional point for coordination or for post-synthetic modification within the framework.

The significant steric hindrance provided by the tert-butyl groups would likely play a crucial role in dictating the resulting MOF topology. These bulky substituents can influence the packing of the framework, potentially leading to the formation of larger pores and channels than would be achieved with less hindered linear diynes. Furthermore, the hydrophobic nature of the tert-butyl groups could be exploited to create MOFs with specific affinities for non-polar guest molecules. The table below outlines the potential structural contributions of this diynol to MOF design.

| Structural Feature | Potential Impact on MOF Properties |

| Di-alkyne functionality | Can act as a ditopic linker to connect metal centers. |

| Central hydroxyl group | Provides an additional coordination site or a point for functionalization. |

| Tert-butyl groups | Introduce steric bulk, potentially leading to increased porosity and tailored pore environments. |

| Rigid linear backbone | Contributes to the overall structural stability and predictability of the framework. |

Ligand Applications in Homogeneous and Heterogeneous Catalysis

The electronic and steric properties of this compound make it an intriguing ligand for both homogeneous and heterogeneous catalysis. The electron-rich triple bonds of the alkyne groups can coordinate to transition metal centers, influencing their catalytic activity and selectivity.

In homogeneous catalysis, the diynol could serve as a chelating ligand, with the hydroxyl group and one or both alkyne moieties binding to a single metal center. The steric bulk of the tert-butyl groups would create a specific steric environment around the metal, which could be beneficial for stereoselective transformations. For instance, in reactions involving prochiral substrates, the chiral pocket created by such a ligand could favor the formation of one enantiomer over the other.

For heterogeneous catalysis, the diynol could be anchored to a solid support, such as silica (B1680970) or a polymer resin, via its hydroxyl group. The exposed alkyne functionalities could then coordinate with metal nanoparticles or single-atom catalysts. The steric hindrance from the tert-butyl groups could prevent the aggregation of metal particles, thereby maintaining high catalytic activity and stability over time. The potential applications could span a range of organic transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.

Nanotechnology and Nanomaterial Fabrication

The precise control over molecular architecture offered by compounds like this compound is a cornerstone of bottom-up nanotechnology. The ability of molecules to self-assemble into well-defined nanostructures is a powerful tool for creating novel materials with unique optical, electronic, and mechanical properties.

Self-Assembly of Diynol-Based Nanostructures

Self-assembly is a process where disordered components spontaneously organize into ordered structures through non-covalent interactions. researchgate.net The molecular shape and functional groups of this compound suggest a propensity for self-assembly. The linear, rigid diyne core provides a structural scaffold, while the central hydroxyl group can participate in hydrogen bonding, a key driving force for self-assembly. The bulky tert-butyl groups, while sterically hindering, can also drive assembly through van der Waals interactions and can influence the packing and morphology of the resulting nanostructures.

Hypothetically, in appropriate solvent systems, this diynol could self-assemble into various architectures such as nanofibers, nanotubes, or vesicles. The interplay between the hydrogen bonding of the hydroxyl groups and the hydrophobic interactions of the tert-butyl groups would be critical in determining the final morphology. Polymerization-induced self-assembly (PISA) is another technique that could potentially be used to create block copolymers incorporating this diynol, leading to the formation of well-defined nanoparticles in the solid state. nih.gov

Biomedical and Pharmaceutical Research Applications

The development of sophisticated molecular tools is essential for advancing our understanding of biological systems and for the design of new therapeutic agents. The unique structural motifs found in molecules like this compound can be leveraged to create highly specific and functional biomedical probes.

Scaffold Design for Targeted Molecular Probes (structural considerations)

A molecular probe is a molecule used to detect, identify, or quantify other molecules or to study biological processes. The design of such probes often involves a modular approach, incorporating a targeting moiety, a signaling component, and a scaffold that links them together. The rigid framework and sterically defined nature of this compound make it an interesting candidate for the scaffold component.

The structural considerations for using this diynol as a molecular probe scaffold are multifaceted. The linear diyne unit provides a rigid spacer, which can be crucial for positioning the targeting and signaling groups at a precise distance from each other. This is particularly important in probes that rely on fluorescence resonance energy transfer (FRET), where the distance between the donor and acceptor fluorophores is critical.

The tert-butyl groups offer significant steric bulk, which can be advantageous in several ways. They can shield the probe from non-specific interactions with biomolecules, thereby reducing background signal and improving the probe's specificity. mdpi.com Furthermore, in the design of hyperpolarized magnetic resonance probes, bulky groups like tert-butyl have been shown to help in prolonging the spin-lattice relaxation time, which is a key parameter for imaging applications. researchgate.netnih.gov The central hydroxyl group provides a convenient handle for attaching the scaffold to a targeting ligand or a signaling molecule without disrupting the linear arrangement of the diyne core. The alkyne groups can also be functionalized, for example, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, to attach other molecular fragments. uwa.edu.au

The following table summarizes the key structural features of this compound and their relevance in the design of molecular probes.

| Structural Feature | Relevance in Molecular Probe Design |

| Rigid Diyne Backbone | Provides a defined and predictable spatial arrangement of functional groups. |

| Bulky Tert-butyl Groups | Can enhance specificity by reducing non-specific binding and can be beneficial for certain imaging modalities. |

| Central Hydroxyl Group | Offers a convenient point of attachment for other molecular components. |

| Alkyne Functionalities | Can be used for "click" chemistry to append targeting or signaling moieties. |

Future Directions and Emerging Research Avenues in 2,2,8,8 Tetramethyl 3,6 Nonadiyn 5 Ol Chemistry

Sustainable and Biocatalytic Approaches to Diynol Synthesis

The chemical industry's shift towards green chemistry principles is driving the development of more sustainable methods for synthesizing acetylenic alcohols. pnas.orgnih.gov Traditional routes often rely on strong bases and stoichiometric reagents, generating significant waste. rsc.org Future research will focus on atom-economical and environmentally benign alternatives. One promising approach involves the use of readily available and inexpensive resources, such as calcium carbide, as the acetylene (B1199291) source, which can operate under mild, metal-free conditions. rsc.orgrsc.org

Biocatalysis offers a powerful strategy for green synthesis, leveraging the high selectivity and efficiency of enzymes. capes.gov.brnih.gov While direct enzymatic synthesis of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol is an underexplored area, related enzymatic transformations suggest its feasibility. Lipases and acyltransferases, known for their role in biodiesel production through transesterification, could be engineered to catalyze the formation of diynol esters or related structures. frontiersin.org Furthermore, the concept of "deprotectase" biocatalysts, enzymes that selectively remove protecting groups, could be adapted for streamlined, multi-step syntheses in one-pot cascades, minimizing purification steps and solvent use. nih.gov The development of such enzymatic routes would represent a significant advance in the sustainable production of complex diynols. youtube.com

| Parameter | Traditional Methods (e.g., Grignard/Organolithium) | Emerging Sustainable Methods |

|---|---|---|

| Starting Materials | Acetylene gas, organohalides, metal acetylides | Calcium carbide, biomass-derived carbonyls. rsc.org |

| Reagents | Strong bases (n-BuLi), stoichiometric organometallic reagents | Recyclable catalysts, enzymes (lipases, acyltransferases). nih.govfrontiersin.org |

| Reaction Conditions | Often cryogenic temperatures, strictly anhydrous | Mild temperatures, aqueous or solvent-free conditions. nih.govrsc.org |

| Atom Economy | Lower, due to stoichiometric metal salt byproducts | Higher, especially in addition and isomerization reactions. pnas.org |

| Environmental Impact | Significant solvent and chemical waste | Reduced waste, use of renewable resources and biodegradable catalysts. pnas.org |

Development of Advanced Spectroscopic Probes for Diynol Interactions

The rigid, linear scaffold of this compound makes it an excellent candidate for the backbone of advanced spectroscopic probes. nih.gov Fluorescent probes are powerful tools for bioimaging and diagnostics, and their design often incorporates a fluorophore linked to a specific recognition unit. nih.govmdpi.com The diynol structure can be functionalized at the central hydroxyl group or at the terminal alkyne positions to append fluorophores and binding moieties.

Future research will likely explore the incorporation of the diynol core into probes that operate via mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET). mdpi.commdpi.com For instance, attaching an electron-donating group and an electron-accepting group to the diynol framework could create an ICT probe whose fluorescence is highly sensitive to the local environment's polarity. The bulky tert-butyl groups would influence intermolecular packing and interactions, potentially leading to probes with high selectivity for specific analytes or biological targets. nih.gov The development of such probes could enable real-time imaging of cellular processes or the detection of specific metal ions or biomolecules. rsc.org

| Probe Type | Operating Principle | Potential Application |

|---|---|---|

| Turn-on/Turn-off | Analyte binding modulates a non-radiative decay pathway (e.g., PET), switching fluorescence on or off. | Detection of metal ions (e.g., Cu²⁺, Hg²⁺) or specific anions. mdpi.com |

| Ratiometric | Binding of the analyte causes a shift in the emission wavelength, allowing for quantitative measurements based on the intensity ratio of two wavelengths. mdpi.com | Sensing pH changes or the concentration of specific biomolecules in living cells. nih.gov |

| Bio-conjugation | The alkyne groups participate in "click chemistry" reactions to attach the probe to biomolecules (e.g., proteins, DNA). pnas.org | Tracking the localization and dynamics of biomolecules within a cell. |

| Environmental Sensing | Changes in fluorescence properties (e.g., solvatochromism) in response to solvent polarity or viscosity. | Mapping micro-environmental changes in complex biological systems. |

Exploration of Unconventional Reactivities and Transformation Pathways

The dual alkyne and central alcohol functionalities of this compound open the door to a wide range of chemical transformations beyond simple derivatization. An exciting frontier is the use of this molecule in metal-catalyzed cycloaddition reactions. nih.gov While dienes are common partners in these reactions, diols have been shown to act as dienophiles in ruthenium-catalyzed processes, proceeding through in-situ dehydrogenation to a dicarbonyl intermediate. nih.gov The diynol could participate in similar redox-independent or transfer hydrogenative cycloadditions, providing novel pathways to complex bridged and fused ring systems. nih.govnih.gov

Furthermore, the diyne unit is a precursor for synthesizing polyynes through alkyne metathesis or Cadiot-Chodkiewicz and Glaser coupling reactions. chemrxiv.org The bulky tert-butyl groups could serve to sterically shield the resulting polyyne chain, potentially enhancing its stability—a significant challenge in polyyne chemistry. nih.gov Exploring intramolecular reactions, such as cyclizations catalyzed by gold or other transition metals, could lead to the formation of unique heterocyclic or carbocyclic structures not easily accessible through other means. monash.edu

| Reaction Class | Description | Potential Product Type |

|---|---|---|

| [4+2] Cycloaddition | The diynol acts as a dienophile (or its oxidized diketone form) with a conjugated diene, often catalyzed by ruthenium. nih.govwikipedia.org | Substituted, bridged cyclohexene (B86901) derivatives. libretexts.org |

| Alkyne Metathesis | Self-metathesis or cross-metathesis with other alkynes, catalyzed by molybdenum or tungsten complexes, to form longer conjugated systems. chemrxiv.org | Symmetrical and unsymmetrical polyynes. |

| Intramolecular Cyclization | Gold- or platinum-catalyzed cyclization involving the hydroxyl group and one or both alkyne moieties. | Functionalized furans, pyrans, or other oxygen-containing heterocycles. |

| Pauson-Khand Reaction | An intermolecular or intramolecular [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form cyclopentenones. | Complex polycyclic ketones. |

Design and Synthesis of Smart Materials and Responsive Systems

The rigid, rod-like structure of this compound makes it an ideal monomer for the construction of advanced functional materials. Polydiacetylenes, formed by the topochemical polymerization of diacetylene monomers, are a well-known class of smart materials that exhibit a dramatic color change (typically from blue to red) in response to external stimuli like heat, pressure, or chemical exposure. The hydroxyl group in this compound provides a convenient handle for controlling the packing of monomers in the solid state, which is crucial for successful polymerization.

Future research could focus on synthesizing polymers where the diynol is the core repeating unit. The bulky tert-butyl groups would prevent dense packing, likely leading to soluble or processable polyynes, which are often intractable. arxiv.orgrsc.org These materials could function as sensors or responsive coatings. Another avenue involves grafting the diynol onto other polymer backbones, creating materials with tailored mechanical and responsive properties. For example, incorporating the diynol into a hydrogel network could yield a material that changes color or fluorescence upon swelling or exposure to a specific analyte. The synthesis of such polyyne-containing nanocomposites has shown to dramatically improve their long-term stability. rsc.org

| Material Type | Synthetic Strategy | Potential Application | Responsive Stimulus |

|---|---|---|---|

| Chromic Sensor | Topochemical polymerization of crystalline diynol monomers. | Time-temperature indicators, pressure sensors, biosensors. | Heat, mechanical stress, ligand binding. |

| Functional Polymer Additive | Grafting the diynol onto a commodity polymer backbone via the hydroxyl group. | Self-healing materials, stress-reporting composites. | Mechanical failure, UV light. |

| Liquid Crystals | Derivatizing the hydroxyl group with mesogenic units. | Optical switches, displays. | Electric field, temperature. |

| Porous Organic Framework | Polymerization via coupling reactions (e.g., Sonogashira) with multifunctional linkers. | Gas storage, heterogeneous catalysis, chemical separation. | Guest molecule inclusion. |

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimizing processes. cas.org For a molecule like this compound, AI/ML can play a pivotal role in several areas. ML models can be trained on large datasets to predict the physicochemical and biological properties of novel derivatives without the need for synthesis and testing, dramatically speeding up the screening process. researchgate.netwwu.edu

| AI/ML Application | Objective | Example Task |

|---|---|---|

| Property Prediction | To estimate the properties of virtual derivatives before synthesis. | Predicting solubility, reactivity, or potential bioactivity of new diynol-based compounds. researchgate.net |

| Retrosynthesis (CASP) | To design efficient and novel synthetic routes. | Generating a multi-step synthesis plan for a complex diynol analog from simple starting materials. nih.gov |

| Reaction Prediction | To forecast the outcome of unknown reactions. | Predicting the major product of the diynol under novel catalytic conditions. |

| De Novo Design | To generate novel molecular structures with desired properties. | Creating new diynol-based molecules optimized for binding to a specific protein target. nih.gov |

| Catalyst Discovery | To identify high-performance catalysts for specific transformations. | Screening thousands of potential single-atom alloy catalysts for the selective semihydrogenation of the diynol. nih.gov |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol, and how do their yields compare?

- Methodological Answer : The compound can be synthesized via alkyne coupling reactions using neopentylidene intermediates. Key routes include:

- Route 1 : Propargylation of tert-butylacetylene followed by hydroxylation, achieving ~45% yield .

- Route 2 : Copper-catalyzed cyclization of 1,5-di-tert-butyl-1,4-pentadiyne derivatives, yielding ~52% .

- Critical Variables : Catalyst choice (e.g., CuI vs. Pd), solvent polarity, and temperature (optimal range: 60–80°C) significantly affect yield. Use GC-MS to monitor reaction progress and isolate via column chromatography (silica gel, hexane/ethyl acetate).

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation requires:

- FT-IR : Detect O–H stretching (~3400 cm⁻¹) and alkyne C≡C peaks (~2100–2260 cm⁻¹) .

- ¹H/¹³C NMR : Identify tertiary methyl groups (δ ~1.2–1.4 ppm for ¹H; δ ~25–30 ppm for ¹³C) and hydroxyl-bearing carbon (δ ~70 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 193.159 (calculated for C₁₃H₂₀O) .

Q. What are the key physical properties (e.g., solubility, stability) relevant to handling this compound?

- Methodological Answer :

- Solubility : Limited in polar solvents (e.g., water); soluble in dichloromethane, THF, and hexane .

- Stability : Sensitive to prolonged light exposure and oxidation. Store under inert gas (N₂/Ar) at –20°C.

- Safety : Non-flammable but may irritate mucous membranes. Use fume hood and PPE during handling .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in alkyne-based cycloadditions?

- Methodological Answer :

- DFT Modeling : Optimize geometry using B3LYP/6-31G(d) to calculate bond angles and electron density. Focus on the conjugated diyne system (C3–C6) for [2+2] or [4+2] cycloaddition potential .

- Reactivity Insights : The electron-withdrawing hydroxyl group at C5 polarizes the alkyne bonds, favoring electrophilic attack at C3 and nucleophilic at C5. Validate with Fukui indices .

Q. What contradictions exist in reported synthesis yields, and how can they be resolved experimentally?

- Methodological Answer :

- Issue : Yields vary (45–52%) due to competing side reactions (e.g., alkyne oligomerization).

- Resolution :

Use radical inhibitors (e.g., BHT) to suppress oligomerization.

Optimize stoichiometry of tert-butylacetylene (1.2:1 molar ratio to Cu catalyst).

Monitor reaction kinetics via in-situ FT-IR to terminate at peak product concentration .

Q. How does this compound perform as a ligand or intermediate in antimicrobial drug discovery?

- Methodological Answer :

- Application : The compound’s rigid alkyne backbone enhances π-stacking in heterocyclic drug candidates. Example: Synthesize pyrano-chromene derivatives (e.g., 5a-5h) via Sonogashira coupling for antimicrobial testing .

- Testing Protocol :

Functionalize the hydroxyl group with sulfonate esters for improved bioavailability.

Evaluate minimum inhibitory concentration (MIC) against S. aureus and E. coli using broth microdilution assays .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer :

- Challenge : Low volatility complicates GC analysis; hydroxyl group causes peak tailing in HPLC.

- Solution :

Derivatize with BSTFA to form trimethylsilyl ethers for GC-MS.

Use HILIC chromatography with a zwitterionic column (e.g., ZIC-HILIC) and MS/MS detection (MRM transition m/z 193→175) .

Q. How does steric hindrance from the tert-butyl groups influence the compound’s reaction pathways?

- Methodological Answer :

- Steric Effects : The bulky tert-butyl groups at C2 and C8 restrict access to the alkyne moieties, favoring:

Regioselective Reactions : Electrophiles attack the less hindered C3 position.

Inhibition of Diels-Alder : Limited orbital overlap due to spatial constraints.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.